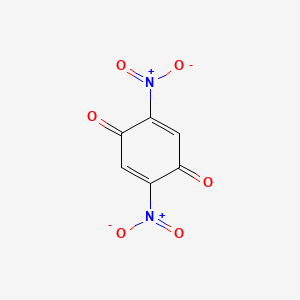
2,5-Dinitrocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinitrocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C6H2N2O6. It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two hydrogen atoms are replaced by nitro groups. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dinitrocyclohexa-2,5-diene-1,4-dione can be synthesized through the nitration of cyclohexa-2,5-diene-1,4-dione. The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to avoid over-nitration and the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from solvents such as ethyl acetate or dichloromethane .
Chemical Reactions Analysis
Types of Reactions
2,5-Dinitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be further oxidized under strong oxidizing conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2,5-diaminocyclohexa-2,5-diene-1,4-dione.
Substitution: Formation of substituted cyclohexa-2,5-diene-1,4-dione derivatives.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
2,5-Dinitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dinitrocyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of two nitro groups creates a highly reactive platform due to the inherent electronic and steric strains. These nitro groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. The compound can also generate reactive oxygen species (ROS) that can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
2,5-Dinitrocyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with hydroxyl groups instead of nitro groups.
2,5-Dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with chlorine atoms instead of nitro groups.
2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1,4-dione: Similar structure but with additional methyl groups.
The uniqueness of this compound lies in its high reactivity due to the presence of nitro groups, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
81566-88-3 |
|---|---|
Molecular Formula |
C6H2N2O6 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
2,5-dinitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H2N2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H |
InChI Key |
LLQLDYCUZANDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


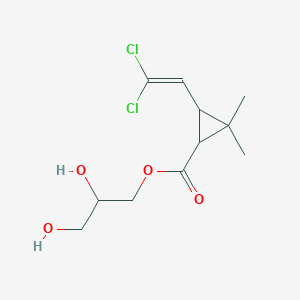
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
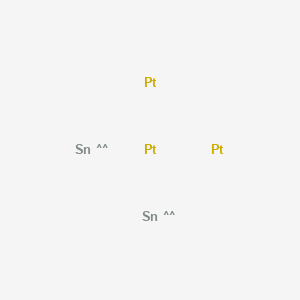
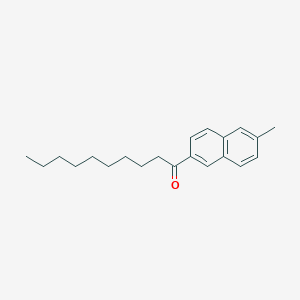
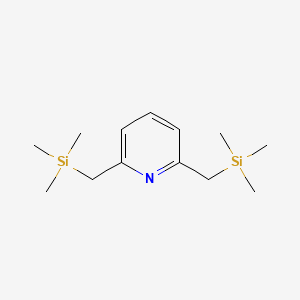
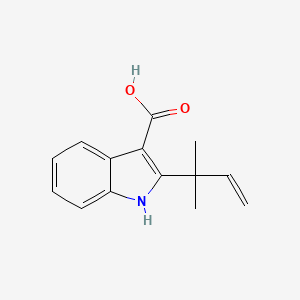
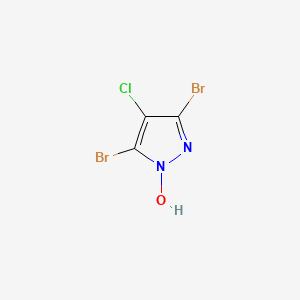


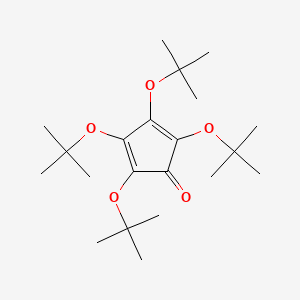

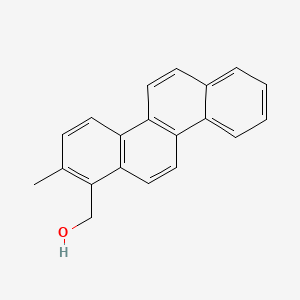
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

